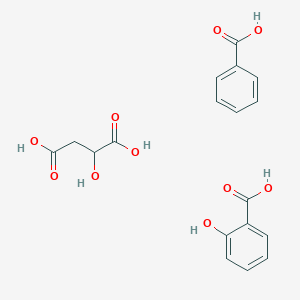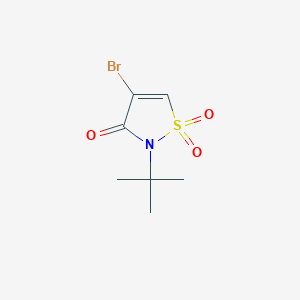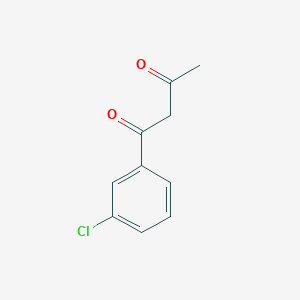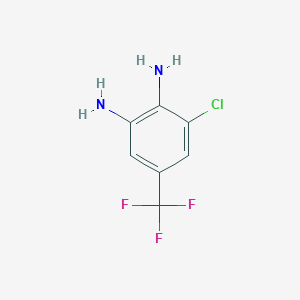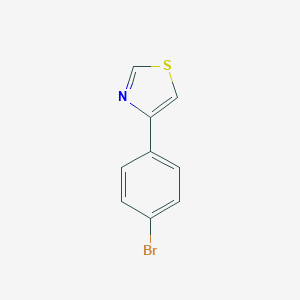
4-(4-溴苯基)噻唑
概述
描述
4-(4-Bromophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antifungal, antiviral, and anticancer agents
科学研究应用
4-(4-Bromophenyl)thiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: It has shown potential as an anticancer agent, particularly against breast cancer cell lines.
作用机制
Target of Action
4-(4-Bromophenyl)thiazole and its derivatives have been found to exhibit promising antimicrobial and anticancer activities . The primary targets of this compound are pathogenic bacteria, fungi, and cancerous cells .
Mode of Action
The compound interacts with its targets by blocking the biosynthesis of certain bacterial lipids . In the case of cancer cells, it inhibits the uncontrollable division of abnormal cells . The specific mode of action can vary depending on the derivative of 4-(4-Bromophenyl)thiazole and the type of target cell .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of pathogenic bacteria and cancerous cells . This interference disrupts the normal biochemical pathways within these cells, leading to their death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(4-Bromophenyl)thiazole and its derivatives have been studied. The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties .
Result of Action
The result of the action of 4-(4-Bromophenyl)thiazole is the death of pathogenic bacteria, fungi, and cancerous cells . This leads to the alleviation of infections caused by these pathogens and the inhibition of cancer cell proliferation .
Action Environment
The action, efficacy, and stability of 4-(4-Bromophenyl)thiazole can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature . .
生化分析
Biochemical Properties
4-(4-Bromophenyl)thiazole interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to exhibit promising antimicrobial activity against pathogenic bacteria and fungi . Additionally, it has shown anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Cellular Effects
In cellular processes, 4-(4-Bromophenyl)thiazole influences cell function by interacting with various cellular pathways . It has been found to have an impact on gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)thiazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-(4-Bromophenyl)thiazole may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)thiazole can vary with different dosages in animal models .
Metabolic Pathways
4-(4-Bromophenyl)thiazole is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 4-(4-Bromophenyl)thiazole, the starting materials are usually 4-bromobenzaldehyde and thioamide. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions .
Industrial Production Methods
Industrial production of 4-(4-Bromophenyl)thiazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives with altered electronic properties.
相似化合物的比较
4-(4-Bromophenyl)thiazole can be compared with other thiazole derivatives:
属性
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUYYAEKCCJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402904 | |
| Record name | 4-(4-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-20-6 | |
| Record name | 4-(4-Bromophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological targets have been explored for 4-(4-Bromophenyl)thiazole and what are the potential implications?
A1: Research suggests 4-(4-Bromophenyl)thiazole exhibits inhibitory activity against specific enzymes. One study identified Aldose Reductase (ALR2) as a potential target []. ALR2 plays a role in diabetic complications, and inhibiting this enzyme could offer therapeutic benefits for managing these complications. Another study found that a closely related compound, 2-amino-4-(4-bromophenyl)thiazole, demonstrated potent inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) []. These enzymes are involved in various physiological processes, and their inhibition could have implications for treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis.
Q2: How does the structure of 4-(4-Bromophenyl)thiazole contribute to its interaction with biological targets?
A2: While the provided research doesn't explicitly detail the structure-activity relationship of 4-(4-Bromophenyl)thiazole, one study utilized molecular docking simulations to understand its interaction with ALR2 []. The study suggests that the compound binds to the active site of ALR2 via hydrogen bonding and electrostatic interactions. Further research, potentially involving modifications to the thiazole ring or the bromophenyl moiety, would be necessary to establish a definitive structure-activity relationship and optimize its activity and selectivity for specific targets.
Q3: How effective is 4-(4-Bromophenyl)thiazole against different bacterial species compared to other bismuth thiolates?
A3: The research primarily focuses on the antimicrobial activity of bismuth(III/V) thiolate complexes incorporating various N-heterocyclic thiones, including 4-(4-Bromophenyl)thiazole []. While the study doesn't directly compare the efficacy of the free 4-(4-Bromophenyl)thiazole against different bacterial species, it highlights that bismuth complexes containing this ligand, along with 1-MMTZ and 4-MTT, exhibited notable antibacterial activity. Specifically, a bismuth complex incorporating 4-(4-Bromophenyl)thiazole demonstrated efficacy against M. smegmatis, S. aureus, MRSA, VRE, E. faecalis, and E. coli. Notably, the study revealed that tris-thiolato Bi(III) complexes generally exhibited lower efficacy compared to other bismuth thiolate complexes tested [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B159907.png)

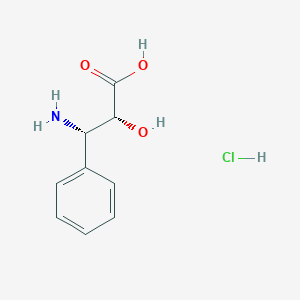
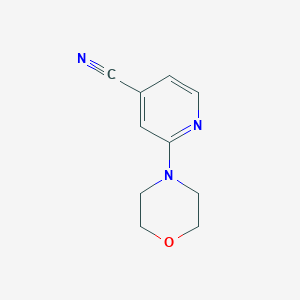
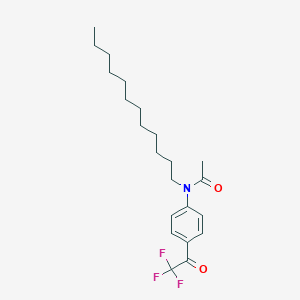
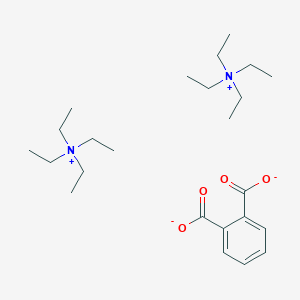
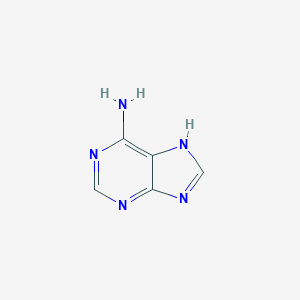


![(1S,2S,4R,6S,8S,11R,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane](/img/structure/B159930.png)
